molecular formula C13H17N B1459266 2-Phenyl-3-azabicyclo[3.2.1]octane CAS No. 100608-29-5

2-Phenyl-3-azabicyclo[3.2.1]octane

Cat. No. B1459266
CAS RN: 100608-29-5
M. Wt: 187.28 g/mol
InChI Key: HJHHEIYVMSNIEB-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.2.1]octanes, such as 2-Phenyl-3-azabicyclo[3.2.1]octane, are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .


Synthesis Analysis

The assembly of 2-azabicyclo[3.2.1]octanes is often achieved via nucleophilic attack and concomitant intramolecular cyclization . This strategy typically uses cyclopentanes and piperidine derivatives as starting materials .


Molecular Structure Analysis

The 2-azabicyclo[3.2.1]octane system consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . This unique structure can make them a challenging scaffold to acquire .


Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

The 2-Phenyl-3-azabicyclo[3.2.1]octane scaffold is a nitrogen-containing heterocycle that has garnered significant interest in drug discovery due to its bioactive properties . Its structure, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, makes it a valuable synthetic intermediate in the total synthesis of various bioactive molecules. This compound has been utilized in the synthesis of cytisine-like alkaloids, which show high affinity for neuronal nicotinic acetylcholine receptors .

Biomass Valorization

Researchers have explored the use of 2-Phenyl-3-azabicyclo[3.2.1]octane in the valorization of biomass-derived compounds. Through photochemical transformations, this compound serves as a key intermediate, enabling the conversion of biomass into valuable chemicals for further applications in various industries .

Palladium-Catalyzed Reactions

The unique structure of 2-Phenyl-3-azabicyclo[3.2.1]octane makes it an interesting candidate for palladium-catalyzed reactions. These reactions are crucial in the synthesis of complex organic compounds, and the bicyclic structure of this compound can lead to the development of new synthetic methodologies .

Synthesis of Bioactive Molecules

Due to its bioactive properties, 2-Phenyl-3-azabicyclo[3.2.1]octane is used in the synthesis of a variety of bioactive molecules. Its incorporation into synthetic routes can lead to the creation of compounds with potential therapeutic effects .

Flow Chemistry Applications

Flow chemistry involves the use of continuous flow rather than batch processing for chemical reactions. The 2-Phenyl-3-azabicyclo[3.2.1]octane compound can be utilized in flow chemistry setups to streamline the synthesis of complex molecules, potentially increasing efficiency and reducing waste .

Development of Synthetic Methodologies

The challenging scaffold of 2-Phenyl-3-azabicyclo[3.2.1]octane provides an opportunity for the development of new synthetic methodologies. Researchers are working on innovative approaches to access this bicyclic architecture, which can have broad implications for synthetic organic chemistry .

Photochemistry and Photocatalysis

The compound’s structure is conducive to photochemical studies and photocatalysis research. By understanding its behavior under light, scientists can develop new photocatalytic processes that may have industrial and environmental applications .

Quantitative Structure-Activity Relationship (QSAR) Modeling

2-Phenyl-3-azabicyclo[3.2.1]octane has been studied in QSAR modeling to predict the IC50 values of natural compounds. This type of modeling is crucial for drug development, as it helps in understanding the relationship between chemical structure and biological activity .

Safety And Hazards

According to a safety data sheet, personal protective equipment should be used when handling this compound. Avoid dust formation and breathing vapors, mist, or gas .

Future Directions

Given the significant potential of 2-azabicyclo[3.2.1]octanes in the field of drug discovery , future research may focus on developing new synthetic methodologies to access this bicyclic architecture and its application in the total synthesis of several target molecules .

properties

IUPAC Name

2-phenyl-3-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-11(5-3-1)13-12-7-6-10(8-12)9-14-13/h1-5,10,12-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHHEIYVMSNIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CNC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3-azabicyclo[3.2.1]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-3-azabicyclo[3.2.1]octane
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Reactant of Route 6
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